Product packaging for 2,3,4,7,9-Pentabromo-dibenzofuran(Cat. No.:CAS No. 617708-15-3)

2,3,4,7,9-Pentabromo-dibenzofuran

Cat. No.: B12881407
CAS No.: 617708-15-3
M. Wt: 562.7 g/mol
InChI Key: SWTCBOCUKVVORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,4,7,9-Pentabromo-dibenzofuran (CAS# Not fully specified in search results; suggested: 68795-14-2 ) is a polybrominated organic compound with the molecular formula C12H3Br5O and a molecular weight of 562.68 g/mol . It belongs to the class of polybrominated dibenzofurans (PBDFs), which are analogs of the structurally related dibenzofuran, characterized by two benzene rings fused to a central furan ring . This compound is of significant research interest primarily in the field of environmental chemistry and toxicology. Polybrominated dibenzofurans are often studied as unintentional byproducts formed during the thermal degradation of brominated flame retardants, in fire residues, and through various waste disposal and treatment processes, including incineration . Researchers value this specific pentabrominated congener for investigating the environmental fate, bioaccumulation potential, and toxicological profiles of brominated dioxin-like compounds . Its mechanism of action is believed to be similar to that of polychlorinated dibenzo-p-dioxins, potentially involving binding to the aryl hydrocarbon receptor (AhR), which can lead to a range of biochemical and toxic effects. Studies on such compounds help in risk assessment and understanding the impact of persistent organic pollutants (POPs). This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary clinical applications. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H3Br5O B12881407 2,3,4,7,9-Pentabromo-dibenzofuran CAS No. 617708-15-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617708-15-3

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,3,6,7,8-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-6(14)9-5-3-7(15)10(16)11(17)12(5)18-8(9)2-4/h1-3H

InChI Key

SWTCBOCUKVVORZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(C(=C(C=C23)Br)Br)Br)Br)Br

Origin of Product

United States

Formation Mechanisms and Source Apportionment of Polybrominated Dibenzofurans

Non-Thermal Formation Mechanisms

Photolytic Degradation of Brominated Precursors

Polybrominated dibenzofurans (PBDFs), including 2,3,4,7,9-pentabromo-dibenzofuran, can be formed through the photolytic degradation of brominated flame retardants (BFRs). env-health.orgnih.gov When exposed to light, particularly UV radiation, higher brominated diphenyl ethers (PBDEs) can undergo debromination, a process where bromine atoms are removed from the molecule. env-health.org This degradation can lead to the formation of lower brominated PBDE congeners and, significantly, to the formation of PBDFs. env-health.org

Research has shown that the photolysis of decabromodiphenyl ether (BDE-209), a widely used BFR, in organic solvents can result in the formation of various PBDEs and PBDFs. env-health.org While the degradation of BDE-209 in water is not considered environmentally significant due to its tendency to bind to solids, its photolytic breakdown in other media is a recognized pathway for PBDF formation. env-health.org Studies on the photodegradation of BFRs like DBDE in a high impact polystyrene (HIPS) polymer matrix under sunlight have confirmed partial debromination. nih.gov The presence of bromine in polymers can accelerate the photooxidation of the polymer itself. nih.gov

The phototransformation of both legacy and novel BFRs in water under UV irradiation has been investigated. researchgate.net While some BFRs primarily form debrominated products, others can also undergo ether bond cleavage, leading to different types of degradation products. researchgate.net

Biosynthesis and Natural Formation Processes

While many PBDFs are byproducts of industrial processes, there is evidence suggesting natural formation pathways for some of these compounds. diva-portal.org The presence of high levels of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs in biota from remote areas like the Baltic Sea, with specific geographical and temporal variations, points towards natural origins rather than solely anthropogenic sources. diva-portal.org

Research into the biosynthesis of related compounds, such as biphenyls and dibenzofurans in plants, reveals that these organisms can produce complex aromatic structures de novo in response to stressors like infection. beilstein-journals.org For instance, biphenyl (B1667301) synthase is a key enzyme in the pathway that forms the carbon skeleton of these compounds in certain plants. beilstein-journals.org While direct evidence for the biosynthesis of this compound is not specified, the existence of natural formation mechanisms for structurally similar compounds suggests the possibility of such pathways. diva-portal.orgbeilstein-journals.org Some studies have also identified naturally occurring brominated organic compounds in environmental samples, further supporting the idea of natural sources for some halogenated compounds.

Industrial and Anthropogenic Emission Sources

Waste Incineration and Uncontrolled Burning (e.g., E-waste Dismantling)

Waste incineration is a significant source of PBDF emissions. The combustion of materials containing brominated flame retardants, commonly found in electronic waste (e-waste) and other consumer products, can lead to the formation of PBDFs. uea.ac.ukresearchgate.net Uncontrolled burning of e-waste, a common practice in rudimentary recycling operations, results in particularly high emissions of these toxic compounds. epa.gov

Studies on hazardous waste incinerators (HWIs) have shown that polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are emitted, with concentrations often elevated during start-up processes. nih.gov The congener profiles of emissions from municipal solid waste incinerators (MSWIs) and HWIs indicate that specific pentachlorodibenzofuran (PeCDF) isomers, which are structurally similar to pentabromodibenzofurans, are major contributors to the total toxicity. aaqr.org For instance, 2,3,4,7,8-PeCDF has been identified as a dominant congener in the flue gas of some incinerators. aaqr.org

The open burning of e-waste materials like circuit boards and insulated wires has been shown to produce significant amounts of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). epa.gov In fact, emissions of PBDD/Fs from burning circuit boards can be orders of magnitude higher than their chlorinated counterparts. epa.gov

Industrial Thermal Processes and Manufacturing Byproducts

Polybrominated dibenzofurans are not intentionally produced for commercial purposes. uea.ac.ukt3db.ca Instead, they are often formed as unintentional byproducts during various industrial thermal processes and in the manufacturing of certain brominated chemicals. uea.ac.ukt3db.ca The production of brominated flame retardants is a primary source of PBDF by-production. uea.ac.uk

These compounds can also be formed in other high-temperature industrial activities where bromine and organic matter are present. undrr.org For example, thermal processes in the metallurgical industry can create conditions suitable for the formation of halogenated dioxins and furans. undrr.org The presence of this compound has been identified as a byproduct in the manufacturing of BFRs and during the thermal degradation of polybrominated diphenyl ethers.

Recycling and Material Processing

Recycling processes, particularly those involving plastics from electronic equipment such as computer monitors and televisions, can be a source of PBDFs. uea.ac.uk The concentrations of PBDD/Fs in recycled plastics can be a cumulative result of the compounds originally present in the material and those newly formed during the recycling process. uea.ac.uk The mechanical processing of e-waste, including shredding, grinding, and cutting, can release fine and ultrafine particles that may contain these hazardous compounds. csic.es

Studies have shown that treating waste containing PBDEs in non-state-of-the-art incinerators can lead to high releases of dioxins. pops.int Even in more controlled recycling facilities, the dismantling of electronic waste has been shown to release particles into the air, indicating a potential for environmental contamination and worker exposure. csic.es Research on the recycling of plastics containing BFRs has been conducted to assess the formation of PBDD/Fs, with some studies suggesting that under proper conditions, the risks can be managed. osti.gov However, the potential for formation remains a concern, especially in less controlled environments.

Environmental Distribution and Transport Dynamics of Polybrominated Dibenzofurans

Occurrence in Environmental Compartments

PBDFs have been detected in various environmental matrices across the globe, indicating their widespread distribution. nih.gov Their chemical stability and resistance to degradation contribute to their persistence in the environment. ontosight.ai

PBDFs are present in the atmosphere, often bound to particulate matter. epa.gov Their presence in ambient air, even in remote regions, suggests their capacity for long-range transport. pops.int

Studies have detected various PBDF congeners in both indoor and outdoor air samples. For instance, a study of gymnasiums in Taiwan found that the mean concentration of indoor PM2.5-bound PBDFs was 0.00650 ± 0.00340 pg WHO2005-TEQ m⁻³, while outdoor concentrations were slightly lower at 0.00469 ± 0.00101 pg WHO2005-TEQ m⁻³. aaqr.org The congener 2,3,4,7,8-PeBDF has been identified in ambient air samples. diva-portal.org The presence of PBDFs in the atmosphere is a significant pathway for their deposition into terrestrial and aquatic ecosystems. epa.gov

Table 1: Atmospheric Concentrations of PBDD/Fs in Gymnasiums

LocationMean Concentration (pg WHO2005-TEQ m⁻³)Standard Deviation
Indoor PM2.50.006500.00340
Outdoor PM2.50.004690.00101

Data sourced from a study on indoor and outdoor air quality in Taiwanese gymnasiums. aaqr.org

Due to their hydrophobic nature, PBDFs tend to partition from water and accumulate in sediments and wastewater sludge. pops.int Sediments, in particular, act as a significant sink for these persistent compounds. vliz.bepjoes.com

High concentrations of polychlorinated dibenzofurans (PCDFs), the chlorinated analogues of PBDFs, have been found in the outflow sediments of major rivers, with concentrations reaching up to 2,980 ng/kg for total PCDFs. vliz.be Similarly, PBDFs are found in sewage sludge, which can be a source of contamination when applied to land. nih.govnih.gov A U.S. national survey of sewage sludge (biosolids) detected several PBDF congeners. nih.gov The total mean concentration of PBDDs and PBDFs in these biosolids was 10,000 ng/kg dry weight, with 1,2,3,4,6,7,8-hepta-BDF being the most abundant congener. nih.gov The presence of these compounds in biosolids highlights a potential route for their entry into terrestrial and subsequently aquatic environments through runoff. nih.gov

Soils can become contaminated with PBDFs through atmospheric deposition and the application of contaminated sewage sludge. oup.com E-waste recycling sites are also significant sources of PBDFs in soil. researchgate.netresearchgate.net

In a study of an e-waste recycling facility in China, total PBDD/F concentrations in soil samples ranged from 716 to 800,000 pg/g dry weight. researchgate.net Another study at the Agbogbloshie e-waste site in Ghana found that PBDFs contributed significantly to the total toxic equivalency (TEQ), with concentrations in soil ranging from 7.9 to 5400 pg/g dry weight. researchgate.net The application of sewage sludge to agricultural land is another important pathway for the introduction of PBDEs and, by extension, PBDFs into the soil. oup.com

Table 2: PBDD/F Concentrations in Environmental Samples from an E-waste Recycling Facility

Sample TypeConcentration Range (pg/g dry wt)
Leaves113 - 818
Electronic Shredder Residues392 - 18,500
Soil716 - 800,000
Workshop-Floor Dust89,600

Data from a study in Eastern China. researchgate.net

The lipophilic (fat-loving) nature of PBDFs leads to their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. diva-portal.org This can lead to the biomagnification of these compounds through the food web. pops.int

PBDFs have been detected in a variety of biological matrices, including human tissues, fish, and wildlife. nih.govepa.gov For instance, 2,3,7,8-TeBDF and 2,3,4,7,8-PeBDF have been reported in human milk. diva-portal.org A study on mice demonstrated that 2,3,7,8-substituted PBDFs are retained in the liver, with elimination half-times increasing with the number of bromine substitutions. nih.govnih.govresearchgate.net The brain uptake of these compounds was found to be low. nih.govnih.govresearchgate.net In aquatic ecosystems, polychaetes have been shown to accumulate PCDD/Fs from sediments, with a preference for less chlorinated congeners. frontiersin.org The biota-to-sediment accumulation factor (BSAF) for 2,3,4,7,8-PeCDF has been studied in these organisms. frontiersin.org

Long-Range Environmental Transport Potential

The presence of PBDFs in remote environments, far from their sources, is evidence of their potential for long-range environmental transport. pops.intwho.int

Atmospheric transport is the primary mechanism for the global distribution of PBDFs. who.int These compounds can be transported over long distances while adsorbed to airborne particles. pops.int

Modeling studies, such as those conducted by the Co-operative programme for monitoring and evaluation of the long-range transmission of air pollutants in Europe (EMEP), have assessed the long-range transport potential of related brominated compounds like PentaBDE. pops.int These models indicate that while a significant portion of these compounds is deposited closer to their sources, a fraction can undergo long-range atmospheric transport. pops.int The atmospheric half-life of these particle-bound compounds can be significant, allowing for transport across continents and to polar regions. pops.int For example, a study at a background station in Taiwan identified long-range transport from Southeast Asia as a significant source of atmospheric PCDD/Fs, with 2,3,4,7,8-PCDF being a predominant species during certain periods. mdpi.com The deposition of these airborne particles, through both wet and dry deposition, leads to the contamination of remote ecosystems. pops.int

Inter-Media Exchange and Cycling (Air-Water, Water-Sediment)

Polybrominated dibenzofurans (PBDFs), including pentabrominated congeners, are characterized as persistent organic pollutants (POPs) with high lipophilicity and hydrophobicity. ontosight.ai These properties govern their movement and partitioning between different environmental compartments. Due to their very low water solubility and high octanol-water partition coefficients, PBDFs released into aquatic environments are not expected to remain in the water column for extended periods. ontosight.aicanada.ca

Level III fugacity modeling for related polybrominated compounds indicates that if discharged to water, the vast majority of the substance would partition to sediments, with very little remaining in the water or transferring to the air. pops.int The strong tendency of these hydrophobic compounds to adsorb to particulate matter is a key driver of this process. canada.ca Studies on other hydrophobic organic contaminants have shown that dissolved organic matter can influence their mobility and bioavailability in water. researchgate.net However, the predominant environmental sink for highly brominated compounds like PeBDFs in aquatic systems is sediment. canada.capops.int Once in the sediment, they can be buried, resuspended, or potentially undergo degradation processes.

Environmental Persistence and Degradation Pathways

Resistance to Environmental Degradation

The chemical structure of 2,3,4,7,9-Pentabromo-dibenzofuran, like other PBDFs, confers a high degree of stability and resistance to environmental breakdown. ontosight.ai These compounds are recognized as persistent organic pollutants, meaning they resist degradation from metabolic, chemical, and photolytic processes, allowing them to remain in the environment for long durations. ontosight.aiundp.org The persistence of a POP is defined within the Stockholm Convention by evidence of a half-life greater than two months in water or greater than six months in soil or sediment. undp.org

The biological persistence of these compounds has been demonstrated in animal studies. Research on the toxicokinetics of 1,2,3,7,8-PeBDF in mice revealed slow elimination from the body. researchgate.netnih.gov This congener had an elimination half-time from the liver of 13 days, which was longer than that of less-brominated dibenzofurans and the chlorinated dioxin TCDD. researchgate.netdntb.gov.uanih.gov This slow elimination highlights the compound's resistance to metabolic degradation, a key factor contributing to its bioaccumulation potential. researchgate.netnih.gov

Table 1: Elimination Half-Times of Related Dibenzofurans in Mice Livers

Compound Abbreviation Elimination Half-Time (days)
1,2,3,7,8-Pentabromodibenzofuran PeBDF 13
2,3,7,8-Tetrabromodibenzofuran TeBDF 8.8
2,3,7-Tribromo-8-chlorodibenzofuran TrBCDF 5.6
2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) TCDD 8.7

Data sourced from studies on C57BL/6J mice. researchgate.netdntb.gov.uanih.gov

Photochemical Transformation Pathways

Photochemical degradation, or photolysis, is a significant transformation pathway for PBDFs in the environment, particularly in surface waters and the atmosphere. pops.intcsbsju.edu The process typically involves the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of carbon-bromine (C-Br) bonds. pops.int

The primary photochemical transformation pathway for PBDFs is reductive debromination, which results in the formation of lower-brominated congeners. pops.intcsbsju.edu Studies have shown that higher-brominated congeners tend to break down more rapidly than less-brominated ones. pops.int For example, research on the closely related 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF) demonstrated that its photolysis in lake water yielded three different tetrachlorodibenzofuran (T4CDF) congeners. csbsju.edu

In addition to debromination, other photochemical reactions can occur. The photolysis of P5CDF also produced a polar photoproduct suggested to be a hydroxylated, completely dechlorinated compound. csbsju.edu The photolysis of the basic dibenzofuran (B1670420) structure has been shown to yield hydroxylated biphenyls through the cleavage of the C-O bond. csbsju.edu While photolysis can lead to degradation, the formation of lower-brominated PBDFs is a concern, as these products can also be persistent and toxic.

Table 2: Identified Photodegradation Products of 2,3,4,7,8-Pentachlorodibenzofuran (P5CDF) in Lake Water

Parent Compound Degradation Pathway Photoproducts Identified
2,3,4,7,8-Pentachlorodibenzofuran Reductive Dechlorination 2,3,6,8-Tetrachlorodibenzofuran
2,3,4,8-Tetrachlorodibenzofuran
Unidentified Tetrachlorodibenzofuran
C-O Cleavage & Hydroxylation Polar, hydroxylated, dechlorinated compound

Data from a study on a chlorinated analog, indicating likely pathways for brominated congeners. csbsju.edu

Biotransformation and Microbial Degradation Studies

Biotransformation in organisms and degradation by environmental microbes are crucial processes determining the fate and persistence of PBDFs.

In the broader environment, microorganisms such as bacteria and fungi possess enzymatic systems capable of degrading aromatic compounds. Several bacterial strains, including Sphingomonas, Brevibacterium, and Terrabacter, are known to degrade the parent dibenzofuran structure. nih.gov The catabolism is often initiated by dioxygenase enzymes that insert two oxygen atoms into the aromatic ring structure, leading to its cleavage. mdpi.com Ligninolytic enzymes produced by certain fungi have also been shown to play a role in the degradation of halogenated dibenzofurans, suggesting a potential pathway for their breakdown in soils and sediments. researchgate.net However, the highly brominated nature of PeBDFs makes them generally more resistant to microbial attack compared to the non-halogenated parent compound. ontosight.ai

Analytical Methodologies for Conformation and Quantification of Polybrominated Dibenzofurans

Extraction and Sample Preparation Techniques

The initial step in the analysis of PBDFs is the efficient extraction of the target compounds from the sample matrix. The choice of extraction technique often depends on the matrix type, which can range from environmental samples like soil, sediment, and air to biological tissues. epa.govthermofisher.com

Commonly employed extraction methods include traditional Soxhlet extraction , often using solvents like hexane (B92381) or dichloromethane (B109758) mixtures over extended periods (e.g., 24 hours). pops.intwaters.com A more modern and efficient alternative is Accelerated Solvent Extraction (ASE) , which utilizes elevated temperatures and pressures to reduce extraction times to less than 30 minutes and significantly decrease solvent consumption. pops.intthermofisher.com

Following extraction, a rigorous cleanup process is crucial to remove interfering compounds that could compromise the final analysis. This purification stage is critical for obtaining good resolution and sensitivity. pops.int A common approach involves multi-stage column chromatography. pops.intwaters.com Typical cleanup schemes may include:

Acid-Base Silica (B1680970) Gel Columns : A sulfuric acid-impregnated silica gel column is frequently used as a first step to remove lipids and other acid-labile interferences. pops.intwaters.comacs.org

Alumina and Florisil Columns : These columns are effective for separating PBDFs from other classes of compounds. pops.intresearchgate.net Specifically, Florisil (magnesium silicate) columns have been shown to be highly effective at separating PBDFs from the often-interfering PBDEs. researchgate.netresearchgate.netacs.org

Activated Carbon Columns : Carbon-based columns are used to fractionate planar molecules, like PBDFs, from non-planar compounds. researchgate.netresearchgate.net

Throughout the extraction and cleanup process, samples are often shielded from UV light to prevent potential photolytic degradation of the PBDD/F congeners. diva-portal.org

Table 1: Overview of Extraction and Cleanup Techniques for PBDF Analysis

StepTechniquePurposeSolvents/MaterialsReferences
Extraction Soxhlet ExtractionExtract analytes from solid samplesHexane, Dichloromethane pops.intwaters.com
Accelerated Solvent Extraction (ASE)Faster, more efficient extractionToluene, Hexane/Dichloromethane pops.intthermofisher.com
Cleanup Acidic Silica Gel ColumnRemove lipids and oxidizable compoundsSulfuric Acid, Silica Gel waters.comacs.org
Alumina ColumnFractionationn-Hexane, Dichloromethane pops.intnamthao.com
Florisil ColumnSeparate PBDFs from PBDEsn-Hexane, Dichloromethane researchgate.netresearchgate.netacs.org
Activated Carbon ColumnIsolate planar compounds (PBDFs)Toluene researchgate.netresearchgate.net

Advanced Chromatographic Separation

After sample preparation, chromatographic techniques are employed to separate the individual PBDF congeners from the complex mixture prior to detection.

High-Resolution Gas Chromatography (HRGC) is the primary technique for the separation of PBDF congeners. pops.intdiva-portal.org The method provides the necessary resolving power to separate many of the 135 different PBDFs.

Fused silica capillary columns are standard, with non-polar phases like DB-5 or BPX-5 being commonly used. acs.orgdiva-portal.orgpsu.edu Column lengths can vary; shorter columns (e.g., 15 meters) may be used to reduce the risk of thermal degradation of higher-brominated congeners, while longer columns (e.g., 30-60 meters) offer better separation efficiency. pops.intepa.govacs.org

A significant challenge in the GC analysis of PBDFs is the potential for thermal degradation, especially for the more highly brominated congeners (hexa- to octa-brominated), which can lead to lower recovery rates. diva-portal.org To mitigate this, injection techniques like Programmable Temperature Vaporizing (PTV) injection are sometimes used, as they allow for the introduction of larger sample volumes at lower initial temperatures, minimizing degradation. diva-portal.orgpsu.edu

While GC is used for the final separation, High-Performance Liquid Chromatography (HPLC) plays a crucial role in the sample cleanup and fractionation stages. nih.govontosight.ai HPLC can be automated and is particularly useful for separating bulk interferences and isolating compound classes prior to GC analysis. usgs.gov

Porous graphitic carbon (PGC) columns, for example, have been used in automated HPLC systems to effectively fractionate dioxin-like compounds. usgs.gov Non-aqueous reversed-phase HPLC (RP-HPLC) with acetonitrile (B52724) as the mobile phase has also been used to fractionate PBDF mixtures. nih.gov The primary application of LC in this context is not for congener-specific separation but for robust sample purification, such as the critical separation of PBDFs from PBDEs, which cannot always be fully achieved by GC alone. researchgate.net

High-Resolution Mass Spectrometry (HRMS) Detection

Due to the extremely low concentrations of PBDFs found in most samples and the need for high specificity, High-Resolution Mass Spectrometry (HRMS) is the definitive detection method when coupled with HRGC. pops.intacs.orgdiva-portal.org This combination (HRGC/HRMS) provides the sensitivity and selectivity required for trace-level analysis. researchgate.net

The mass spectrometer is typically operated in electron impact (EI) ionization mode at a resolution of 10,000 or greater. acs.orgdiva-portal.org This high resolution allows the instrument to distinguish between target analytes and interfering ions with the same nominal mass. Analysis is performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect only the specific m/z values corresponding to the molecular ions of the target PBDF congeners. acs.orgdiva-portal.orgdiva-portal.org

A major analytical interference in HRMS detection is the fragmentation of PBDEs, which can produce ions (e.g., [M-Br₂]⁺) that have the same m/z value as PBDF molecular ions, potentially leading to false positives or overestimated concentrations. researchgate.netresearchgate.net This underscores the importance of the chromatographic separation of PBDFs from PBDEs during the cleanup and/or GC stages. researchgate.netacs.org

To achieve accurate quantification, the isotope dilution method is the gold standard for PBDD/F analysis. acs.orgresearchgate.neteurofins.fr This technique involves adding a known quantity of ¹³C-labeled internal standards of the target congeners to the sample before any extraction or cleanup steps. pops.intacs.org

Because these labeled standards have nearly identical chemical and physical properties to their native counterparts, they experience the same losses during the entire analytical procedure. eurofins.fr By measuring the ratio of the native congener to its labeled internal standard in the final HRMS analysis, the initial concentration of the native compound in the sample can be calculated accurately, correcting for any recovery losses. acs.orgeurofins.fr For example, ¹³C₁₂-labeled 2,3,4,7,8-PeBDF is a standard used in the analysis of pentabrominated dibenzofurans. acs.org

The conformation (identification) and quantification of a specific congener like 2,3,4,7,9-Pentabromo-dibenzofuran rely on the combination of the techniques described above.

Identification : A congener is identified based on two primary criteria:

Retention Time : The analyte's retention time on the GC column must match that of a known analytical standard within a specified window. acs.org

Isotopic Ion Ratio : The ratio of the two most abundant ions in the analyte's molecular bromine cluster must match the theoretical ratio within a certain tolerance (e.g., ±15%). acs.org

Quantification : Once identified, the concentration of the congener is calculated using the isotope dilution method, comparing the response of the native analyte to that of its co-eluting ¹³C-labeled internal standard. acs.orgeurofins.fr

Accurate congener-specific analysis is often limited by the commercial availability of all 135 individual PBDF analytical standards. who.int Therefore, analyses often focus on a subset of toxicologically relevant congeners for which standards are available. eurofins.frwho.int

Table 2: Summary of Instrumental Analysis Parameters for PBDFs

ParameterTechnique/SettingPurposeCommon ExamplesReferences
Separation Column HRGC Capillary ColumnCongener SeparationDB-5, DB-5HT, BPX-5 (15-60m length) pops.intacs.orgdiva-portal.org
Injection Splitless or PTVIntroduce sample to GCPTV for thermally labile compounds diva-portal.orgpsu.edu
Ionization Mode Electron Impact (EI)Fragment and ionize molecules35 eV diva-portal.orgdiva-portal.org
Detection High-Resolution Mass Spectrometry (HRMS)Sensitive and specific detectionResolution > 10,000 acs.orgdiva-portal.org
Monitoring Mode Selected Ion Monitoring (SIM)Target specific analyte ionsMonitoring two most abundant molecular ions acs.orgdiva-portal.org
Quantification Isotope DilutionAccurate concentration measurementUse of ¹³C₁₂-labeled internal standards acs.orgresearchgate.neteurofins.fr

Challenges in PBDF Analysis

The accurate conformation and quantification of polybrominated dibenzofurans (PBDFs), including specific congeners like this compound, are complicated by several analytical challenges. These difficulties stem from the inherent chemical properties of the compounds, the complexity of the matrices in which they are found, and their potential for alteration during analytical processing. Addressing these challenges is crucial for obtaining reliable data for environmental monitoring and risk assessment.

Isomer Specificity and Separation Difficulties

A primary challenge in the analysis of PBDFs is achieving isomer-specific separation. PBDFs exist as a large number of congeners, which are isomers that have the same number of bromine atoms but differ in their substitution positions on the dibenzofuran (B1670420) backbone. For example, there are multiple isomers for pentabromodibenzofuran (PeBDF), and distinguishing a specific congener like 2,3,4,7,9-PeBDF from others is analytically demanding.

The physical and chemical properties of these isomers are often very similar, leading to co-elution in chromatographic systems. rotachrom.comvurup.sk Standard gas chromatography (GC) columns may not provide sufficient resolution to separate all critical isomer pairs. chromatographyonline.com Achieving adequate separation often requires high-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRGC/HRMS). epa.gov Even with advanced instrumentation, complete separation of all 2,3,7,8-substituted PBDFs, which are of highest toxicological concern, from other PBDFs can be difficult. acs.org The choice of GC stationary phase is critical, and specialized columns are often necessary to enhance the separation of these closely related compounds. chromatographyonline.comsynectics.net

Table 1: Number of Possible Isomers for Polybrominated Dibenzofurans (PBDFs) This table illustrates the complexity of PBDF analysis due to the large number of isomers within each homolog group.

Homolog Group Abbreviation Number of Isomers
Monobromodibenzofuran MoBDF 8
Dibromodibenzofuran DiBDF 38
Tribromodibenzofuran TrBDF 90
Tetrabromodibenzofuran TBBDF 130
Pentabromodibenzofuran PeBDF 130
Hexabromodibenzofuran HxBDF 90
Heptabromodibenzofuran HpBDF 38
Octabromodibenzofuran OBDF 8

| Total | | 532 |

Interference from Co-existing Compounds (e.g., Polybrominated Diphenyl Ethers)

A significant challenge in PBDF analysis is interference from co-existing and structurally similar compounds, most notably polybrominated diphenyl ethers (PBDEs). researchgate.net PBDEs are widely used as flame retardants and are often present in environmental and biological samples at concentrations much higher than PBDFs. researchgate.netdioxin20xx.org Due to their similar molecular structures and physicochemical properties, PBDEs can interfere with PBDF determination in several ways:

Chromatographic Co-elution: Many PBDE congeners have similar retention times to PBDFs on standard GC columns, making it difficult to distinguish them chromatographically. researchgate.netnih.gov

Mass Spectrometry Interference: In mass spectrometry analysis, fragment ions from PBDEs can be isobaric (have the same mass-to-charge ratio) with the molecular ions of PBDFs, leading to false positives or inaccurate quantification. researchgate.netpsu.edu For instance, the loss of bromine atoms from a PBDE congener during electron ionization (EI) can result in a fragment that is mistaken for a PBDF parent ion. cdc.gov

This interference necessitates extensive sample cleanup procedures designed to separate PBDFs from PBDEs before instrumental analysis. researchgate.netcdc.gov Methods employing multi-layered silica gel, activated carbon, or Florisil columns are often used to fractionate the sample and remove the bulk of PBDEs. researchgate.netresearchgate.netcdc.gov Two-dimensional high-performance liquid chromatography (HPLC) has also been developed to achieve better separation. researchgate.netdioxin20xx.org Without these rigorous cleanup steps, the presence of PBDEs can severely compromise the accuracy of PBDF quantification. researchgate.netresearchgate.net

Table 2: Examples of Potential Interferences in PBDF Analysis This table highlights common compounds that can interfere with the accurate measurement of PBDFs.

Analyte Group Interfering Compound Class Nature of Interference
PBDFs Polybrominated Diphenyl Ethers (PBDEs) Co-elution in GC, isobaric mass fragments. researchgate.netdioxin20xx.orgcdc.gov
PBDFs Polychlorinated Biphenyls (PCBs) Co-elution if not separated during cleanup. nih.govpsu.edu
PBDFs Methoxy-Polybrominated Diphenyl Ethers (MeO-PBDEs) Co-elution with certain PBDEs which themselves can interfere with PBDFs. psu.edu

Photochemical Stability Considerations in Analytical Procedures

PBDFs, like other polyhalogenated aromatic hydrocarbons, can be susceptible to photodegradation, particularly when exposed to ultraviolet (UV) light. dioxin20xx.orgpolyu.edu.hk This photochemical instability is a critical consideration throughout the analytical procedure, from sample collection to final analysis. Exposure to sunlight or even artificial laboratory lighting can cause the degradation of PBDF congeners. acs.orgdioxin20xx.org

The primary photodegradation pathway is reductive debromination, where bromine atoms are sequentially removed from the molecule. polyu.edu.hkresearchgate.net This process can transform a higher-brominated congener, such as a pentabromodibenzofuran, into a lower-brominated one (e.g., a tetrabromodibenzofuran). This transformation alters the congener profile of the sample and leads to an underestimation of the original concentration of the target analyte and an overestimation of the concentration of the degradation products. researchgate.net In some cases, intramolecular cyclization can also occur, though debromination is the main pathway. researchgate.net

The rate of photodegradation can be influenced by several factors:

Wavelength and Intensity of Light: Shorter UV wavelengths generally cause more rapid degradation. nih.govmdpi.comnih.gov

Sample Matrix: The medium in which the compound is dissolved (e.g., organic solvents, water) can affect the degradation rate. researchgate.net For example, reaction rates have been shown to be faster in solvents like tetrahydrofuran (B95107) compared to methanol/water solutions. researchgate.net

Degree of Bromination: Highly brominated congeners can be more susceptible to photodegradation than less brominated ones. dioxin20xx.orgresearchgate.net

To mitigate this challenge, samples must be protected from light during collection, transport, and storage by using amber glass containers or wrapping containers in aluminum foil. All subsequent analytical steps, including extraction, cleanup, and concentration, should be performed under subdued lighting conditions to prevent the photochemical alteration of the target analytes. acs.org

Table 3: Factors Influencing Photochemical Degradation of PBDFs This table outlines key variables that can affect the stability of PBDFs during analysis.

Factor Influence on Degradation
Light Exposure (UV) Initiates and accelerates degradation through processes like reductive debromination. dioxin20xx.orgresearchgate.net
Solvent/Matrix The type of solvent can alter the rate and pathways of photodegradation. polyu.edu.hkresearchgate.net
Number of Bromine Atoms Higher brominated congeners can exhibit different degradation rates than lower brominated ones. researchgate.net

Regulatory Science and Research Implications

International and National Regulatory Frameworks Impacting Research

Research on 2,3,4,7,9-Pentabromo-dibenzofuran is influenced by a number of international and national regulations aimed at controlling persistent organic pollutants (POPs). While this specific congener is not individually listed in most regulations, it falls under the umbrella of PBDFs, which are recognized for their potential to cause adverse effects on human health and the environment.

The Stockholm Convention on Persistent Organic Pollutants is a key international treaty in this context. epa.govwell-labs.combundesumweltministerium.de While polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are listed in Annex C of the convention for unintentional production, PBDFs are not yet formally listed. well-labs.comresearchgate.netpops.int However, there is a growing body of evidence highlighting the similar toxicological properties of PBDD/Fs to their chlorinated analogues, which has led to a proposal to include PBDD/Fs and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) in Annex C of the Convention. researchgate.net This potential listing would obligate parties to the convention to take measures to reduce and, where feasible, eliminate the unintentional release of these substances, thereby directly impacting industrial processes and waste management practices that could generate them. The convention encourages research and development on sources, releases, environmental transport, and effects of POPs. manchester.ac.uk

In the European Union , PBDFs are subject to monitoring requirements. For instance, emissions of PBDD/Fs from waste incineration plants must be monitored, particularly when waste containing brominated flame retardants is being incinerated. inchem.org The EU's regulation on POPs (Regulation (EU) 2019/1021) implements the Stockholm Convention and is periodically updated to include new substances. bundesumweltministerium.de This regulation sets concentration limits for POPs in waste, which affects how materials containing PBDFs are managed.

In the United States , the Environmental Protection Agency (EPA) has the authority to regulate dioxin-like compounds under the Toxic Substances Control Act (TSCA). nite.go.jp 40 CFR Part 766 specifically addresses dibenzo-p-dioxins and dibenzofurans, requiring testing and reporting for certain chemical substances that may be contaminated with these compounds. While the primary focus has often been on chlorinated congeners, the regulations can be applied to brominated and mixed halogenated congeners as well.

Regulatory Frameworks for PBDFs
Table 1: Overview of Key Regulatory Frameworks Affecting this compound Research
Regulatory Body/TreatyRegulation/ActionRelevance to this compound
United Nations (Stockholm Convention)Annex C (Unintentional Production)Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are listed. researchgate.net There is a proposal to list polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) due to similar properties, which would include 2,3,4,7,9-PeBDF. researchgate.net
European UnionRegulation (EU) 2019/1021 on POPsImplements the Stockholm Convention. bundesumweltministerium.de Requires monitoring of PBDD/F emissions from certain industrial processes like waste incineration. inchem.org
United States Environmental Protection Agency (EPA)Toxic Substances Control Act (TSCA); 40 CFR Part 766Provides authority to regulate and require testing for dioxins and dibenzofurans, which can include brominated congeners like 2,3,4,7,9-PeBDF. nite.go.jp

Standardization of Analytical Methods for Regulatory Compliance

For regulatory purposes, it is crucial to have standardized and validated analytical methods to ensure data comparability and reliability. The analysis of PBDFs, including this compound, is challenging due to the large number of congeners and their presence at trace levels in complex environmental matrices.

The analytical methods for PBDFs are largely adapted from the well-established methods for PCDD/Fs. researchgate.net The gold standard for the quantification of these compounds is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) . This technique provides the necessary selectivity and sensitivity to detect and quantify individual congeners at parts-per-quadrillion levels.

Several standardized methods are used for the analysis of halogenated dioxins and furans, which are applicable to PBDFs:

EPA Method TO-9A: This method is designed for the determination of polychlorinated, polybrominated, and mixed bromo/chloro dibenzo-p-dioxins and dibenzofurans in ambient air. epa.govwell-labs.com It involves sampling using a high-volume sampler with a quartz fiber filter and polyurethane foam (PUF) plug, followed by extraction, cleanup, and analysis by HRGC-HRMS.

EPA Method 1613B: Titled "Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS," this method is widely adapted for the analysis of brominated and mixed halogenated analogues in water, soil, sediment, and tissue samples. researchgate.net

EPA Method 8290A: This method is also used for the analysis of polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) by HRGC-HRMS and can be modified for PBDFs. researchgate.net

International standards also exist, although they may not be as specific to brominated congeners. The International Organization for Standardization (ISO) has developed standards for chemical analysis, and while a specific standard for PBDFs is not prominent, ISO 22032 provides a method for the analysis of selected polybrominated diphenyl ethers (PBDEs) in sediment and sludge, which share analytical challenges with PBDFs. well-labs.com

Standardized Analytical Methods
Table 2: Key Standardized Analytical Methods for PBDFs
MethodIssuing BodyMatrixAnalytical Technique
TO-9AUS EPAAmbient AirHRGC-HRMS
1613B (adapted)US EPAWater, Soil, Sediment, TissueHRGC-HRMS
8290A (adapted)US EPAVariousHRGC-HRMS
ISO 22032 (related)ISOSediment, Sewage SludgeGC-MS (for PBDEs)

Data Gaps and Uncertainty in Risk Assessment Methodologies Guiding Research

A significant challenge in the risk assessment of this compound and other PBDFs is the presence of substantial data gaps and uncertainties. tera.orgfao.org These gaps directly influence the direction of current and future research efforts.

One of the primary areas of uncertainty is the toxicological database . While it is generally accepted that 2,3,7,8-substituted PBDFs exhibit a dioxin-like mechanism of toxicity through the aryl hydrocarbon (Ah) receptor, comprehensive toxicological data for most individual congeners, including this compound, are lacking. nih.gov This includes a scarcity of data on chronic toxicity, carcinogenicity, and reproductive and developmental effects.

To address this data gap in the interim, risk assessments often rely on the Toxicity Equivalency Factor (TEF) methodology. manchester.ac.uknih.gov This approach uses the well-studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) as a reference compound and assigns TEFs to other dioxin-like compounds based on their relative potency. A 2011 joint World Health Organization (WHO) and United Nations Environment Programme (UNEP) expert consultation concluded that due to the limited mammalian database for brominated analogues, it was not possible to derive specific TEFs for them. manchester.ac.uknih.gov Instead, they recommended using the TEFs of the chlorinated analogues as interim values for human risk assessment. This introduces a significant degree of uncertainty, as there may be differences in the potency and toxicokinetics of brominated versus chlorinated congeners. nih.gov Recent research on the early-life stages of Japanese medaka has provided some initial relative potency data for 2,3,4,7,8-pentabromodibenzofuran, but also underscored the need for more extensive toxicological and environmental behavior data for a comprehensive risk assessment. researchgate.net

Further data gaps exist in the understanding of the environmental fate and transport of this compound. Information on its persistence in various environmental compartments (soil, sediment, water, air), potential for long-range environmental transport, and bioaccumulation and biomagnification in food webs is limited. canada.capops.int Similarly, there is a lack of comprehensive data on the levels of this specific congener in environmental media, wildlife, and human tissues. nih.gov

These data gaps highlight the need for further research in several key areas:

Congener-specific toxicology: In vivo and in vitro studies to determine the relative potencies of individual PBDFs, including this compound, to refine TEF values.

Environmental monitoring: Widespread monitoring to determine the occurrence and concentration of this compound in the environment and in human populations.

Fate and transport studies: Investigations into the degradation, partitioning, and bioaccumulation potential of this compound to better predict its environmental behavior and exposure pathways.

Data Gaps in Risk Assessment
Table 3: Summary of Data Gaps and Research Needs for this compound
Area of UncertaintySpecific Data GapsImplication for Risk AssessmentGuiding Research Direction
Toxicology- Lack of chronic toxicity, carcinogenicity, and reproductive/developmental studies.
  • Limited data on relative potency (REP) compared to TCDD. manchester.ac.uknih.gov
  • - High uncertainty in hazard characterization.
  • Reliance on interim TEFs from chlorinated analogues. nih.gov
  • - Conduct congener-specific in vivo and in vitro toxicological studies.
  • Develop refined TEF values for PBDFs.
  • Environmental Fate & Transport- Limited data on persistence in soil, water, and sediment.
  • Insufficient information on long-range transport potential. canada.capops.int
  • - Difficulty in predicting environmental concentrations and persistence.
  • Uncertainty in exposure modeling.
  • - Perform laboratory and field studies on degradation rates and partitioning.
  • Monitor for presence in remote environments.
  • Exposure Assessment- Scarcity of data on concentrations in environmental media, food, and human tissues. nih.gov
  • Poor understanding of bioaccumulation and biomagnification factors.
  • - Inaccurate estimation of human and ecological exposure levels.- Conduct comprehensive monitoring programs in various matrices.
  • Perform food web studies to determine bioaccumulation potential.
  • Future Research Directions and Emerging Areas

    Development of Novel Analytical Techniques for Trace Analysis and Conformation

    The accurate detection and quantification of 2,3,4,7,9-Pentabromo-dibenzofuran at trace levels in complex environmental matrices remain a significant challenge. While methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed, there is a continuous need for more sensitive and selective analytical techniques. ontosight.aimdpi.com Future research should explore the development and validation of novel analytical approaches.

    The conformation of a molecule, or its three-dimensional shape, can significantly influence its biological activity. For polybrominated dibenzofurans (PBDFs), understanding the conformational properties is crucial for assessing their environmental fate and risk. researchgate.net Quantum chemical methods, including semiempirical self-consistent field molecular orbital (SCF-MO), ab initio SCF-MO, and density functional theory (DFT), have been used to investigate the conformational properties of polybrominated diphenyl ethers (PBDEs), which are precursors to PBDFs. researchgate.net These studies indicate that many PBDE congeners are conformationally flexible, which may impact their potential to form PBDFs. researchgate.net Further research is needed to apply these advanced computational methods specifically to this compound and other PBDF congeners to understand how their specific structures relate to their toxicological profiles.

    Recent advancements in analytical instrumentation, such as the use of atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (GC-APCI-MS/MS), have shown promise for the highly sensitive determination of brominated flame retardants, including PBDEs. researchgate.net This technique offers improved sensitivity and specificity, which is particularly beneficial for highly brominated congeners. researchgate.net Exploring the application of such advanced techniques for the trace analysis of this compound could lead to lower detection limits and more accurate risk assessments.

    Advanced Modeling of Environmental Fate and Transport, Including Particle Dynamics

    Predicting the environmental behavior of this compound requires sophisticated models that can simulate its fate and transport. cdc.govresearchgate.net These models help to understand how the compound moves through different environmental compartments, such as air, water, soil, and biota. cdc.govresearchgate.net The physicochemical properties of a contaminant, such as its hydrophobicity, influence its partitioning behavior in the environment. diva-portal.org

    An important aspect of environmental transport is the association of these compounds with airborne particles. The size of the atmospheric aerosols to which these pollutants bind affects their atmospheric transport potential and the risk they pose to human health through inhalation. muni.cz Research has shown that some brominated flame retardants may have a higher transport potential than previously thought when particle-size distribution is considered. muni.cz Therefore, advanced environmental fate and transport models should incorporate particle dynamics to provide a more accurate assessment of the long-range transport and potential exposure to this compound.

    Multimedia environmental models, which evaluate the fate of chemicals across different media, are valuable tools for this purpose. scholaris.ca By compiling measured and modeled physicochemical properties, these models can predict the environmental behavior of compounds like this compound, including their persistence and long-range transport potential. scholaris.ca Future research should focus on developing and refining these models with specific data for this pentabrominated congener to better predict its environmental distribution and potential for human and ecological exposure.

    Elucidation of Uncharacterized Formation Pathways and Mechanisms

    The formation of polybrominated dibenzofurans (PBDFs), including this compound, is known to occur during thermal processes involving brominated flame retardants (BFRs). tum.deresearchgate.net One of the primary precursors to PBDFs are polybrominated diphenyl ethers (PBDEs). researchgate.netnih.govacs.org The photolysis of PBDEs can lead to the formation of PBDFs through a process involving radical-based cyclization. nih.govacs.orgacs.org The efficiency of this transformation is influenced by factors such as the presence of hydrogen donors in the surrounding medium. nih.govacs.org

    While the general pathways are understood, the specific mechanisms leading to the formation of individual congeners like this compound are not fully characterized. Research has shown that the pyrolysis of specific PBDE congeners can lead to the formation of specific PBDFs, depending on the bromine substitution pattern. nih.gov For instance, the pyrolysis of a single PBDE congener can transform into a specific PBDF based on the arrangement of bromine atoms. nih.gov

    Further investigation is needed to identify all potential precursors and the precise reaction conditions that favor the formation of this specific pentabrominated isomer. This includes studying the role of catalysts, temperature, and the presence of other chemicals in the formation process. researchgate.net Understanding these formation pathways is critical for developing strategies to minimize the unintentional production of this toxic compound. For example, studies have shown that under controlled combustion conditions, BFRs and PBDFs can be destroyed with high efficiency, whereas insufficient combustion conditions can lead to considerable formation. researchgate.net

    Comprehensive Congener-Specific Toxicological Mechanism Research Beyond Key Isomers

    Much of the toxicological research on halogenated dibenzofurans has focused on the most potent congeners, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and its brominated analogue. nih.govnih.gov While these key isomers are important, there is a need for comprehensive toxicological studies on a wider range of congeners, including this compound. The toxicity of these compounds is often mediated through the aryl hydrocarbon receptor (AhR), and their potency is expressed relative to TCDD using toxic equivalency factors (TEFs). nih.govornl.gov

    Future research should focus on congener-specific toxicological mechanisms to understand the unique effects of this compound. This includes in vivo and in vitro studies to determine its binding affinity to the AhR, its ability to induce enzymes, and its potential to cause various toxic endpoints. Such research will provide a more accurate assessment of the risks associated with exposure to this specific congener and will help to refine the TEF values for brominated dibenzofurans.

    Assessment of Mixed Halogenated Dibenzofurans

    In real-world scenarios, exposure often occurs to complex mixtures of halogenated compounds, including not only brominated but also chlorinated and mixed bromo-chloro dibenzofurans (PXDFs). tum.denih.gov These mixed halogenated compounds can be formed during combustion processes where both bromine and chlorine are present. tum.depops.int There is evidence to suggest that some mixed halogenated dibenzofurans may be more toxic than their chlorinated or brominated counterparts. nih.gov

    The analysis of PXDFs presents a significant analytical challenge due to the large number of possible congeners and the lack of analytical standards. nih.gov However, methods like gas chromatography-tandem mass spectrometry (GC-MS/MS) have been used to identify and quantify these compounds in environmental samples. nih.gov Studies have detected PXDFs in various matrices, including soil from e-waste recycling sites and food. nih.govnih.govacs.org

    A critical area for future research is the comprehensive assessment of the occurrence, formation, and toxicity of mixed halogenated dibenzofurans. tum.deosti.govnih.gov This includes investigating their formation from the combustion of materials containing both brominated and chlorinated flame retardants. tum.de Furthermore, toxicological studies are needed to determine the relative potencies of these mixed halogenated congeners and to understand their contribution to the total dioxin-like toxicity of environmental mixtures. nih.govfood.gov.uk This knowledge is essential for a complete risk assessment of halogenated dibenzofurans in the environment.

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for detecting 2,3,4,7,9-Pentabromo-dibenzofuran in environmental samples?

    • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used, with calibration curves (R² > 0.98) validated using certified standards (e.g., NIST Mass Spectral Library) for accurate quantification . For trace analysis, isotopic dilution with ¹³C-labeled analogues (e.g., 2,2',4,4',6-Pentabromo-6'-hydroxy[¹³C₁₂]diphenyl ether) improves precision, as demonstrated in environmental matrices dissolved in 10% toluene or mixed solvents . Sample preparation should include solid-phase extraction to minimize matrix interference.

    Q. How can thermal decomposition studies of dibenzofuran derivatives inform the environmental persistence of brominated analogues?

    • Methodological Answer : Pyrolysis and oxidation experiments in perfectly stirred reactors (500–950°C, atmospheric pressure) reveal degradation pathways. For this compound, kinetic models validated against dibenzofuran (DBF) data show that Br substitution increases thermal stability, requiring higher activation energies (e.g., 84.5 kJ mol⁻¹ for sublimation) . Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) quantifies phase transitions and decomposition thresholds .

    Q. What experimental designs are suitable for synthesizing dibenzofuran derivatives with controlled bromination patterns?

    • Methodological Answer : Electrophilic aromatic substitution using Br₂ in non-polar solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) ensures regioselectivity. For this compound, sequential bromination monitored by NMR (¹H/¹³C) and HPLC confirms intermediate structures. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >99% purity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.